1H-1,2,4-Triazole-1-carboximidamide hydrochloride
Overview
Description
The compound "1H-1,2,4-Triazole-1-carboximidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various triazole derivatives, which are compounds containing a triazole ring - a five-membered heterocyclic compound with three nitrogen atoms. Triazoles are known for their various applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity 10.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of 1,2,4-triazoles can be performed by hydroxymethylation with formaldehyde followed by oxidation and esterification . Another method involves the 1,3-dipolar cycloaddition of carbodiimides and nitrilimines to produce 5-amino-1,2,4-triazoles . Additionally, 1,3,5-substituted 1,2,4-triazoles can be synthesized from carboxylic acids, amidines, and hydrazines in a highly regioselective and one-pot process .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring. Crystallographic studies can reveal distinct hydrogen bonding patterns and molecular structures that are influenced by substituents on the triazole ring . For example, the crystallography of 1-(arylamino)-1,2,3-triazole-4-carbohydrazides shows that the molecular structures are similar across different derivatives, with variations in hydrogen bonding and molecular electrostatic potentials .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions due to their reactive nature. For instance, the reaction of hydroxide ion with 1H-1,2,3-triazole can lead to deprotonation at different sites, yielding various product ions . The reactivity of triazoles also allows for the construction of complex molecules, such as rufinamide derivatives, through cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole can be measured using differential scanning calorimetry . The introduction of triazole groups into polyimide ionomers can result in better thermal stability, hydrolytic and oxidative stability, and mechanical properties, making them suitable for applications such as proton-conducting membranes for fuel cells10.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles, including 1H-1,2,4-triazole derivatives, are significant in drug development due to their broad range of biological activities. These activities span various domains, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Triazole derivatives are also investigated for treating neglected diseases, highlighting their versatility in pharmaceutical research (Ferreira et al., 2013).
Proton-Conducting Electrolytes
1H-1,2,4-Triazole derivatives are recognized for enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs). This makes them valuable for fuel cell applications, contributing to energy-efficient technologies (Li et al., 2005).
Supramolecular and Coordination Chemistry
The unique structural features of triazoles, including 1H-1,2,4-triazole derivatives, facilitate diverse supramolecular interactions. These interactions are exploited in various applications in supramolecular and coordination chemistry, demonstrating the compound's adaptability beyond its initial pharmaceutical applications (Schulze & Schubert, 2014).
Corrosion Inhibition
1H-1,2,4-triazole derivatives serve as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. This application is crucial in industrial processes, where corrosion can lead to significant material degradation and economic losses (Bentiss et al., 2007).
Polymer Electrolyte Membranes
In addition to enhancing proton conduction, 1H-1,2,4-triazole derivatives contribute to the development of polymer electrolyte membranes with better thermal and mechanical properties. This is vital for advancing membrane technology in various applications, including fuel cells (Zhou et al., 2005).
Safety And Hazards
1H-1,2,4-Triazole-1-carboximidamide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
1,2,4-triazole-1-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.ClH/c4-3(5)8-2-6-1-7-8;/h1-2H,(H3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDXNENZFOOLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584957 | |
Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-1-carboximidamide hydrochloride | |
CAS RN |
19503-26-5 | |
Record name | 1H-1,2,4-Triazole-1-carboximidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19503-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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